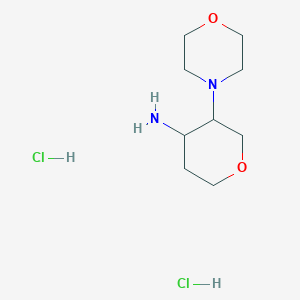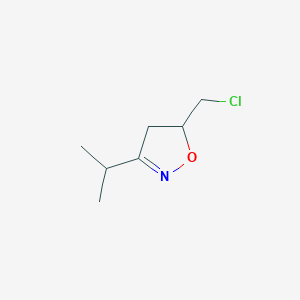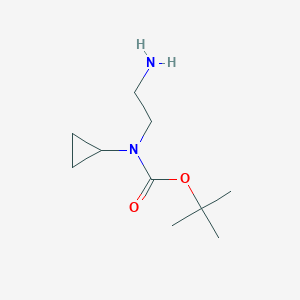
(2-Fluorobenzyl)cyanamide
Übersicht
Beschreibung
“(2-Fluorobenzyl)cyanamide” is an organic compound composed of carbon, nitrogen, and fluorine . It has a molecular formula of C8H7FN2 . The compound is also known as 2-Fluorobenzylaminomalononitrile.
Synthesis Analysis
The synthesis of cyanamides has diversified significantly in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents . An efficient multi-component method has been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions .
Molecular Structure Analysis
Cyanamide has a unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Chemical Reactions Analysis
Cyanamides have been applied in a diverse range of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .
Physical And Chemical Properties Analysis
“(2-Fluorobenzyl)cyanamide” is a colorless to pale-yellow solid that is soluble in organic solvents such as ethanol and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Intermediate for Drug Synthesis : Liao Lun-hui (2009) reported the synthesis of α-cyclopropylcarbonyl-2-fluorobenzyl bromide, an important intermediate for the synthesis of prasugrel. The optimized conditions for the synthesis were detailed, indicating its importance in pharmaceutical manufacturing processes Liao Lun-hui, 2009.
Alkylation Reactions : Khaled Debbabi et al. (2005) described the action of 4-fluorobenzyl bromide on sulfamic esters, showcasing how different fluorobenzyl compounds, including (2-Fluorobenzyl)cyanamide, can be used in alkylation reactions under phase transfer conditions Khaled Debbabi, M. Beji, A. Baklouti, 2005.
Antitubercular Agents : D. Reddy et al. (2015) synthesized benzocoumarin-pyrimidine hybrids, where 2-(2-(4-fluorobenzyl)-6-(substituted phenyl) pyrimidin-4-yl)-3H-benzo[f]chromen-3-one derivatives showed potent antitubercular activity. This illustrates the application of fluorobenzyl compounds in developing new antitubercular agents D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015.
Crystal Structure Analysis : M. Mohideen et al. (2017) synthesized and analyzed the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide. The crystal structure determination indicates the potential of these compounds in crystallography and materials science M. Mohideen, N. Kamaruzaman, Ramu Meesala, M. Rosli, M. Mordi, S. Mansor, 2017.
Antimicrobial Activities : Gamze Elmas et al. (2018) synthesized (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives and investigated their antimicrobial activities against bacteria and yeast strains. The study demonstrates the biomedical applications of fluorobenzyl compounds in antimicrobial research Gamze Elmas, Aytuğ Okumuş, Z. Kılıç, Merve Çam, L. Açık, T. Hökelek, 2018.
Catalysis in Oxygen Reduction : H. Chung et al. (2010) used cyanamide in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, indicating the role of cyanamide derivatives in catalysis and material science H. Chung, C. Johnston, K. Artyushkova, M. Ferrandon, D. Myers, P. Zelenay, 2010.
Tumor Optical Imaging : Zhen Cheng et al. (2006) used a nonradioactive fluorescent deoxyglucose analogue for NIR fluorescence imaging of tumors in living mice. This indicates the application of fluorobenzyl compounds in biomedical imaging and diagnostics Zhen Cheng, Jelena Levi, Z. Xiong, O. Gheysens, S. Keren, Xiaoyuan Chen, S. Gambhir, 2006.
Safety And Hazards
Zukünftige Richtungen
Cyanamides have been key precursors of purines and pyrimidines during abiogenesis on primitive Earth . The detection of guanine and cytosine in meteorites and comets provides evidence of their nonterrestrial formation . The determination of their most likely precursors could serve to provide new insights into possible routes to purine and pyrimidine synthesis, and by extension to nucleosides, under the astrophysical conditions of dense molecular clouds .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGHEALLSJUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorobenzyl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)


![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)

